N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide
Description
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a 2-hydroxyethyl group, a thiophen-2-yl moiety, and a 4-phenyloxane-4-carboxamide side chain. Its pyrazole-thiophene-oxane architecture distinguishes it from simpler analogs, offering unique physicochemical properties and target-binding capabilities.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-11-10-24-19(15-17(23-24)18-7-4-14-28-18)22-20(26)21(8-12-27-13-9-21)16-5-2-1-3-6-16/h1-7,14-15,25H,8-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELYTFONDWWTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Oxane Ring Formation: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group.
Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The target compound’s 2-hydroxyethyl group and oxane ring balance hydrophilicity and rigidity, contrasting with lipophilic groups like tert-butyl () or cyclohexylmethyl ().
- Electronics : Thiophene’s electron-rich nature may favor π-π stacking or metal coordination, unlike halogenated aromatics (e.g., ’s chloropyridinyl), which enhance metabolic stability via steric and electronic effects.
Carboxamide vs. Urea Derivatives
The target compound’s carboxamide group offers:
Impact of Heterocyclic Substituents
Biological Activity
N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and therapeutic implications based on diverse research findings.
The molecular structure of the compound is defined by the following characteristics:
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 370.5 g/mol
- CAS Number : 1219903-96-4
These properties suggest a complex structure that may interact with biological systems in various ways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, aminopyrazole derivatives have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages observed were 54.25% and 38.44%, respectively, indicating moderate to high efficacy against these malignancies .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | HepG2 | 54.25 |
| Compound B | HeLa | 38.44 |
| This compound | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies involving pyrazole derivatives have demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for treating inflammatory diseases .
The biological activity of this compound may be attributed to its interaction with specific signaling pathways:
- MAPK Pathway Inhibition : The compound appears to inhibit the phosphorylation of HSP27 and other downstream targets in the MAPK pathway, which is crucial for cell proliferation and inflammation .
- Selective Targeting : The structure allows for selective binding to certain receptors involved in cancer proliferation and inflammation, making it a candidate for further development as a targeted therapy.
Study 1: Efficacy Against Cancer Cell Lines
In a recent study, various derivatives of pyrazole were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced the anticancer activity, with some compounds achieving over 90% inhibition in certain cell lines .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The study found that these compounds effectively reduced LPS-induced TNF-alpha release in vitro, suggesting a promising avenue for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step processes involving condensation, cyclization, and functional group modifications. For example, analogous pyrazole derivatives are synthesized by reacting substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole core, followed by coupling with oxane-4-carboxamide derivatives . Thiophene moieties are introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, as seen in structurally similar compounds . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and yields are optimized by controlling reaction temperatures (e.g., reflux in acetonitrile or DMF) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity thresholds ≥95% are standard for pharmacological studies .
- Structural Confirmation :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.8–7.2 ppm; pyrazole NH at δ 8.3–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and confirms oxane ring conformation, as demonstrated for related pyrazole-thiophene hybrids .
Advanced Research Questions
Q. How can computational modeling predict this compound’s pharmacokinetic and target-binding properties?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with target proteins (e.g., kinases or GPCRs). For example, docking studies on pyrazole-carboxamide analogs reveal hydrogen bonding with active-site residues (e.g., Asp86 in COX-2) .
- ADMET Prediction : SwissADME or pkCSM models estimate bioavailability (%F >30), blood-brain barrier permeability (logBB <0.3), and CYP450 metabolism risks. Key parameters include logP (2.5–3.5) and topological polar surface area (TPSA ~90 Ų) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability. Standardization steps include:
- Dose-Response Curves : Use a minimum of 10 concentrations (e.g., 0.1 nM–100 µM) to calculate IC50/EC50 values.
- Cell Line Validation : Test across multiple lines (e.g., HEK293, HepG2) with controlled passage numbers.
- Positive/Negative Controls : Include reference inhibitors (e.g., cisplatin for cytotoxicity assays) .
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods .
Q. How is the crystal structure utilized to rationalize structure-activity relationships (SAR)?
- Methodological Answer : X-ray crystallography reveals key interactions, such as:
- Hydrogen Bonding : Between the carboxamide group and catalytic residues (e.g., His57 in serine proteases).
- π-π Stacking : Thiophene-phenyl interactions stabilize binding to aromatic pockets .
- Torsional Angles : Conformational flexibility of the hydroxyethyl group impacts solubility and membrane permeability .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh3)4 for efficient Suzuki couplings (yield >75%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs for cyclization steps) .
- Byproduct Suppression : Add molecular sieves to absorb water in amide coupling reactions (e.g., EDCI/HOBt system) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
